molecular formula C19H13BrO5 B2617568 4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 694506-36-0

4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2617568
CAS No.: 694506-36-0
M. Wt: 401.212
InChI Key: BOCYXSLKVQQDGA-UHFFFAOYSA-N
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Description

4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 4-propionylphenol with 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of the class, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Dicoumarol: Another anticoagulant similar to warfarin.

    6-bromo-2-oxo-2H-chromene-3-carboxylic acid: A precursor in the synthesis of the target compound.

Uniqueness

4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both the propionylphenyl and bromochromene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-propanoylphenyl) 6-bromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO5/c1-2-16(21)11-3-6-14(7-4-11)24-18(22)15-10-12-9-13(20)5-8-17(12)25-19(15)23/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCYXSLKVQQDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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